N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide: is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a sulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of Intermediate Compounds: The initial step involves the reaction of 3,4-dichloroaniline with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide.
Acylation: The intermediate sulfonamide is then reacted with chloroacetyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets. The compound’s sulfonyl group and chlorine atoms play a crucial role in its binding affinity and reactivity. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-2-[2,4-dichlorophenylsulfonyl]acetamide
- N-(3,4-Dichlorophenyl)-2-[2,4-dichlorophenylsulfonyl]aniline
Uniqueness
N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide is unique due to its specific arrangement of chlorine atoms and the presence of both sulfonyl and anilino groups
Properties
Molecular Formula |
C20H14Cl4N2O3S |
---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C20H14Cl4N2O3S/c21-13-6-9-19(18(24)10-13)26(30(28,29)15-4-2-1-3-5-15)12-20(27)25-14-7-8-16(22)17(23)11-14/h1-11H,12H2,(H,25,27) |
InChI Key |
NLGMQFUUGYWBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.